Lipophilicity Differentiation: Computed LogP of 3-Propyldec-3-EN-2-one vs. 3-Decen-2-one
The computed octanol-water partition coefficient (LogP) of 3-propyldec-3-EN-2-one is 4.27, compared to an estimated XlogP3 of 3.40 for the unsubstituted analog 3-decen-2-one (CAS 10519-33-2) [1]. The ΔLogP of +0.87 represents an approximately 7.4-fold greater preference for the organic phase, directly attributable to the additional three-carbon propyl substituent at the C3 position [2]. This differential is large enough to meaningfully alter extraction efficiency, chromatographic retention, and membrane partitioning in biological or environmental systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XlogP3) |
|---|---|
| Target Compound Data | LogP 4.27 (computed, Chemsrc) |
| Comparator Or Baseline | 3-Decen-2-one: XlogP3 3.40 (estimated, The Good Scents Company) |
| Quantified Difference | ΔLogP = +0.87; ~7.4× greater lipophilicity |
| Conditions | Computational prediction; no experimental shake-flask LogP data identified for either compound in peer-reviewed literature |
Why This Matters
A LogP difference of 0.87 units substantially alters compound behavior in biphasic extraction, reversed-phase chromatography, and formulation partitioning—critical parameters for both synthetic workup and product development.
- [1] The Good Scents Company. 3-Decen-2-one. XlogP3-AA: 3.40 (est). http://www.thegoodscentscompany.com/data/rw1057561.html View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. doi:10.1021/cr60274a001. (Establishes that ΔLogP of ~1.0 corresponds to ~10× partitioning difference.) View Source
